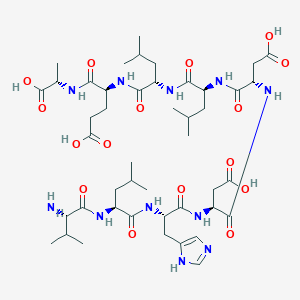
RSV L-protein-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSV L-protein-IN-2 is a small molecule inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). The large polymerase protein is essential for transcribing viral mRNAs and replicating the viral genome, making it a critical target for antiviral intervention . RSV is a leading cause of respiratory illness in infants, elderly, and immunocompromised individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSV L-protein-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and are not publicly disclosed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
RSV L-protein-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
RSV L-protein-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the RSV large polymerase protein.
Biology: Helps in understanding the replication and transcription mechanisms of RSV.
Medicine: Potential therapeutic agent for treating RSV infections.
Industry: Used in the development of antiviral drugs targeting RSV
Mechanism of Action
RSV L-protein-IN-2 exerts its effects by inhibiting the activity of the RSV large polymerase protein. This inhibition prevents the transcription of viral mRNAs and replication of the viral genome, thereby halting the viral life cycle. The compound targets specific molecular pathways involved in RNA synthesis and capping .
Comparison with Similar Compounds
Similar Compounds
AZ-27: Another RSV L protein inhibitor with strong antiviral activity against both RSV A and B subtypes.
Uniqueness
RSV L-protein-IN-2 is unique in its specific targeting of the RSV large polymerase protein, making it a highly effective inhibitor of RSV replication and transcription. Its mechanism of action and molecular targets distinguish it from other similar compounds .
Properties
Molecular Formula |
C32H36N4O5 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-2-(2-methoxyphenyl)-6,6-dimethyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C32H36N4O5/c1-32(2)22-12-13-23-28(35-29(34-23)21-9-6-7-10-24(21)39-3)27(22)30(37)36(31(32)38)18-8-16-33-17-15-20-11-14-25(40-4)26(19-20)41-5/h6-7,9-14,19,33H,8,15-18H2,1-5H3,(H,34,35) |
InChI Key |
WYNIUDAMZHHSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4OC)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



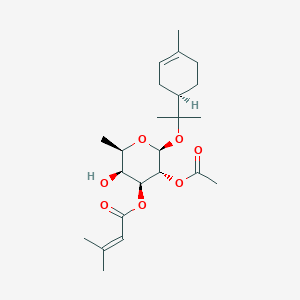

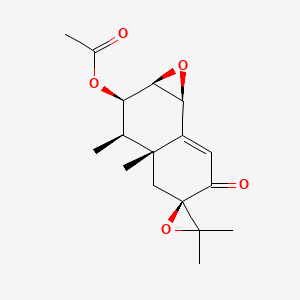
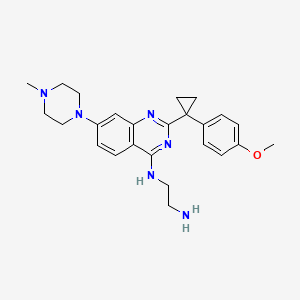
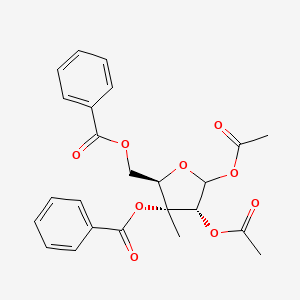
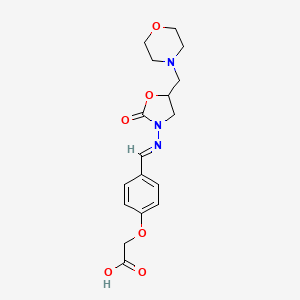

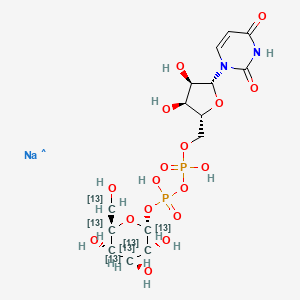
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
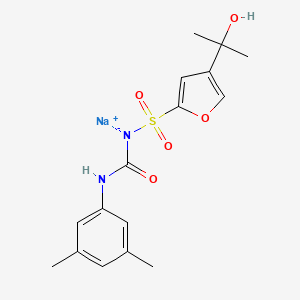
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
